3-Fluoro-4-iodo-5-nitropyridine
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Overview
Description
3-Fluoro-4-iodo-5-nitropyridine is a heterocyclic aromatic compound that contains fluorine, iodine, and nitro functional groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-iodo-5-nitropyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the nitration of 3-fluoropyridine to introduce the nitro group, followed by iodination to attach the iodine atom at the desired position. The reaction conditions often require the use of strong acids and oxidizing agents to achieve the desired substitutions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-iodo-5-nitropyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine and iodine atoms can be replaced by other nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions to form different oxidation states of the nitrogen atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Amino Derivatives: From the reduction of the nitro group.
Substituted Pyridines: From nucleophilic substitution reactions.
Scientific Research Applications
3-Fluoro-4-iodo-5-nitropyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: Used in the development of advanced materials with specific electronic and optical properties.
Agrochemicals: Incorporated into the design of new pesticides and herbicides with improved efficacy and environmental profiles.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-iodo-5-nitropyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of electron-withdrawing groups like fluorine and nitro can influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-nitropyridine
- 4-Iodo-3-nitropyridine
- 3-Fluoro-5-nitropyridine
Uniqueness
3-Fluoro-4-iodo-5-nitropyridine is unique due to the combination of fluorine, iodine, and nitro groups on the pyridine ring. This specific arrangement of substituents imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, compared to other similar compounds .
Properties
IUPAC Name |
3-fluoro-4-iodo-5-nitropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2FIN2O2/c6-3-1-8-2-4(5(3)7)9(10)11/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNHEENYPUHJJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)F)I)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2FIN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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